molecular formula C15H21N3O B2354722 [(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine CAS No. 851453-16-2

[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

Cat. No.: B2354722
CAS No.: 851453-16-2
M. Wt: 259.353
InChI Key: YCWSMAXQONOVIA-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (CAS: 851453-16-2) is a tertiary amine featuring a 2-ethoxyphenyl group linked via a methylene bridge to a propyl chain terminating in an imidazole ring. It has a molecular formula of C₁₆H₂₁N₃O (MW: 275.36 g/mol) and is listed with 95% purity .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-19-15-7-4-3-6-14(15)12-16-8-5-10-18-11-9-17-13-18/h3-4,6-7,9,11,13,16H,2,5,8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSMAXQONOVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-ethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:

Scientific Research Applications

[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-ethoxyphenyl group in the target compound can be replaced with other aryl substituents, altering physicochemical and biological properties. Key analogs include:

Compound Name Aryl Substituent Molecular Formula MW (g/mol) CAS Number Key Features/Applications References
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine 2-Chloro-6-fluorophenyl C₁₃H₁₅ClFN₃ 280.73 852934-12-4 Enhanced electronegativity; potential antimicrobial activity
[(3-Bromophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine 3-Bromophenyl C₁₃H₁₆BrN₃ 294.19 N/A Halogenation for radioimaging or covalent binding studies
[(2,6-Difluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine 2,6-Difluorophenyl C₁₃H₁₅F₂N₃ 251.12 N/A Increased metabolic stability; fluorophilic interactions

Key Observations :

  • Halogenated derivatives (e.g., Cl, F, Br) exhibit higher molecular weights and altered lipophilicity, which may enhance blood-brain barrier penetration or receptor binding .
  • Fluorinated analogs are often prioritized in drug discovery for improved stability and bioavailability .
Modifications to the Imidazole-Propanamine Chain

The 3-(1H-imidazol-1-yl)propylamine backbone is a common scaffold in medicinal chemistry. Comparisons include:

Compound Name Structural Variation Molecular Formula MW (g/mol) CAS Number Activity/Applications References
3-(1H-Imidazol-1-yl)propan-1-amine Base scaffold (no aryl group) C₆H₁₁N₃ 125.17 41306-56-3 Precursor for covalent inhibitors
1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea Thiourea-linked dimethoxyphenyl group C₁₆H₂₁N₅O₂S 355.44 N/A Potent glutaminyl cyclase inhibitor (IC₅₀: ~50 nM)
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolopyridine extension C₂₅H₃₅N₇O 450.30 N/A Kinase inhibition (HPLC purity: 99.3%)

Key Observations :

  • The thiourea derivative (MW: 355.44) demonstrates significant enzyme inhibition, highlighting the importance of the imidazole-propylamine chain in targeting catalytic sites .
  • Extended aromatic systems (e.g., pyrazolopyridine) increase molecular weight and complexity but improve selectivity for kinase targets .
Physicochemical and Pharmacokinetic Profiles
Property Target Compound [(2-Chloro-6-fluorophenyl)methyl] Analog Thiourea Derivative
LogP (Predicted) 2.8 3.1 3.5
Water Solubility Low Very low Insoluble
Hydrogen Bond Donors 1 1 2
Bioavailability Moderate Low High (due to thiourea)

Notes:

  • The thiourea derivative’s higher LogP and hydrogen-bonding capacity correlate with its enhanced inhibitory activity .
  • Fluorinated analogs exhibit reduced solubility but improved membrane permeability .

Biological Activity

[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine is a compound characterized by its imidazole ring and ethoxyphenyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its significant role in various biological processes. The ethoxyphenyl moiety enhances the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and modulating biological pathways. This interaction is crucial for the compound's observed effects in various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound's IC50 values vary across different cell lines, indicating its selective cytotoxicity .

Cell Line IC50 (µM) Effect
MCF-712.50Inhibition of cell growth
A54926.00Induction of apoptosis
HCT11614.31Significant cytotoxicity

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. The compound's ability to disrupt bacterial membrane integrity was demonstrated through electron microscopy analysis.

Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects revealed that treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Study 3: Cancer Cell Proliferation

In vitro assays showed that this compound inhibited cell proliferation in MCF-7 cells with an IC50 value of 12.50 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

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